![molecular formula C13H12INO3 B1420152 Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 951006-39-6](/img/structure/B1420152.png)
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Overview
Description
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes an iodine atom at the 6th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. It is primarily used in scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the iodination of a quinoline derivative, followed by esterification. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
For instance, a catalytic amount of sodium iodide (NaI) can be used in the presence of a suitable solvent under reflux conditions to introduce the iodine atom into the quinoline ring . The esterification step involves reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst to form the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to form corresponding alcohols.
Oxidation Reactions: The methyl group at the 8th position can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Substitution: Formation of azido or cyano derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has shown promise in drug development due to its potential antimicrobial and anticancer properties . The compound's ability to intercalate into DNA can disrupt replication processes, making it a candidate for further exploration in cancer therapy.
Case Studies
- Anticancer Activity : Research indicates that derivatives of quinoline compounds exhibit significant cytotoxic effects against various cancer cell lines. Ethyl 6-iodo derivatives have been tested for their efficacy in inhibiting tumor growth in preclinical models.
Organic Synthesis
This compound serves as a valuable building block for synthesizing more complex organic molecules. Its reactivity can be exploited in various chemical reactions, including:
- Nucleophilic substitution : The iodine atom can be replaced with other functional groups.
- Reduction reactions : The carbonyl group can be reduced to form alcohols.
The biological activity of this compound has been evaluated through various assays:
- Antimicrobial Testing : Studies have shown that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Industrial Applications
In addition to its research applications, this compound is also utilized in the development of dyes and pigments due to its unique structural characteristics that allow for vibrant color properties.
Mechanism of Action
The mechanism of action of ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The iodine atom and the quinoline ring structure play crucial roles in its biological activity. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives such as:
- Ethyl 6-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-bromo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
These compounds share similar structures but differ in the halogen atom at the 6th position. The presence of different halogens can significantly influence their chemical reactivity and biological activity. For example, the iodine derivative may exhibit higher reactivity in substitution reactions compared to its chloro or fluoro counterparts .
Biological Activity
Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, notable for its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound possesses a unique structure characterized by:
- Molecular Formula : C13H12INO3
- Molecular Weight : 329.1 g/mol
- CAS Number : 951006-39-6
The compound features an iodine atom at the 6th position, a methyl group at the 8th position, and an ethyl ester group at the 3rd position of the quinoline ring. This structural configuration is crucial for its biological activity, particularly its interaction with biomolecules like DNA and enzymes.
Synthesis Methods
The synthesis typically involves multi-step organic reactions, including:
- Iodination : Introduction of the iodine atom using sodium iodide in suitable solvents under reflux conditions.
- Esterification : Formation of the ethyl ester from the corresponding carboxylic acid.
These methods ensure high yields and purity necessary for biological evaluations.
The biological activity of this compound is primarily attributed to its ability to:
- Intercalate into DNA : Disrupting replication and transcription processes.
- Inhibit Enzymatic Activity : Targeting specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer effects.
Antimicrobial Properties
Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial activity. This compound has been evaluated against various bacterial strains with promising results. In vitro studies suggest that it exhibits bactericidal effects at concentrations lower than 150 µM without significant cytotoxicity (CC50 > 500 µM) .
Anticancer Activity
The compound has also shown potential as an anticancer agent. Its mechanism includes inducing apoptosis in cancer cells through DNA intercalation and enzyme inhibition. Studies have demonstrated that certain derivatives can effectively inhibit cancer cell proliferation in various models, suggesting a pathway for development into therapeutic agents .
Comparative Analysis with Similar Compounds
To understand the relative biological activity of this compound, it can be compared with other halogenated quinoline derivatives:
Compound Name | Halogen | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
Ethyl 6-Iodo | Iodine | High | Moderate |
Ethyl 6-Chloro | Chlorine | Moderate | Low |
Ethyl 6-Bromo | Bromine | Moderate | Moderate |
Ethyl 6-Fluoro | Fluorine | Low | High |
The presence of iodine enhances reactivity in substitution reactions compared to chlorine or bromine, which may contribute to its superior biological activities .
Case Studies
Recent studies have highlighted the efficacy of ethyl 6-iodo derivatives in various biological contexts:
- Anti-HIV Activity : A study focused on developing anti-HIV agents found that compounds similar to ethyl 6-iodo exhibited effective inhibition of HIV integrase with no significant cytotoxicity .
- Antioxidant Properties : Quinoline derivatives have been reported to possess antioxidant properties, which may play a role in mitigating oxidative stress-related diseases .
Properties
IUPAC Name |
ethyl 6-iodo-8-methyl-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12INO3/c1-3-18-13(17)10-6-15-11-7(2)4-8(14)5-9(11)12(10)16/h4-6H,3H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLKSAHVKKYWON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2C)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670625 | |
Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951006-39-6 | |
Record name | Ethyl 1,4-dihydro-6-iodo-8-methyl-4-oxo-3-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951006-39-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 6-iodo-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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